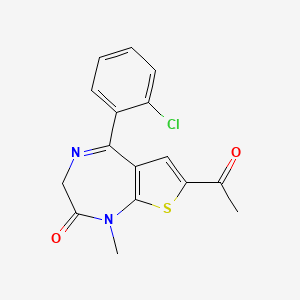
Acetyl Clotiazepam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl Clotiazepam is a derivative of Clotiazepam, a thienodiazepine drug that is a benzodiazepine analog. The molecule of Clotiazepam differs from benzodiazepines in that the benzene ring has been replaced by a thiophene ring. This compound is known for its anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl Clotiazepam typically involves the acetylation of Clotiazepam. The process begins with Clotiazepam, which is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the acetylated product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl Clotiazepam undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or hydrocarbons. Substitution reactions typically result in the formation of new functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Acetyl Clotiazepam has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of thienodiazepine derivatives and their chemical properties.
Biology: Investigated for its effects on biological systems, particularly its anxiolytic and sedative properties.
Medicine: Explored for its potential therapeutic applications in the treatment of anxiety disorders, insomnia, and muscle spasms.
Industry: Utilized in the development of new pharmaceutical formulations and as a standard in quality control processes
Wirkmechanismus
Acetyl Clotiazepam acts at the benzodiazepine receptors (BZD) in the central nervous system. It enhances the action of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by increasing the frequency of opening of the chloride ion channel. This results in increased membrane polarization and decreased neuronal excitability, leading to its anxiolytic, sedative, and muscle relaxant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A long-acting benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: A short-acting benzodiazepine used for its anxiolytic and sedative effects.
Oxazepam: An intermediate-acting benzodiazepine commonly prescribed for anxiety disorders.
Uniqueness
Acetyl Clotiazepam is unique in its structure due to the presence of a thiophene ring instead of a benzene ring, which distinguishes it from traditional benzodiazepines. This structural difference contributes to its distinct pharmacological profile and therapeutic applications .
Eigenschaften
Molekularformel |
C16H13ClN2O2S |
|---|---|
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
7-acetyl-5-(2-chlorophenyl)-1-methyl-3H-thieno[2,3-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9(20)13-7-11-15(10-5-3-4-6-12(10)17)18-8-14(21)19(2)16(11)22-13/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
KQCLXVJHAPUUFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(S1)N(C(=O)CN=C2C3=CC=CC=C3Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate](/img/structure/B13414405.png)

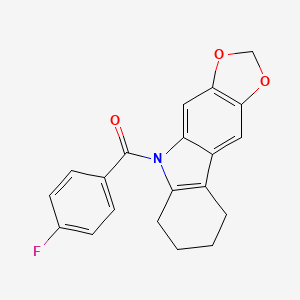

![2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B13414444.png)
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414448.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B13414449.png)
![(2R,4R,5S)-2-benzyl-4-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B13414455.png)
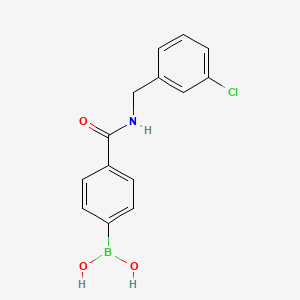
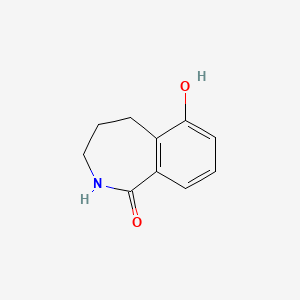
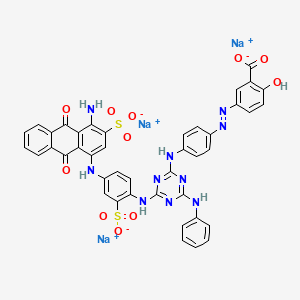
![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B13414478.png)

![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13414492.png)
